5-Amino-1,3-benzoxazole-2-carbonitrile is a heterocyclic organic compound with the molecular formula CHNO. It is classified under the benzoxazole family, characterized by the presence of both nitrogen and oxygen in its structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents and other biologically active compounds.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 83385427 and has been identified through various chemical databases, including PubChem and Chemsrc. It is classified as an organic compound due to its carbon-based structure, specifically falling within the category of benzoxazoles, which are known for their diverse biological activities.
Several synthetic methods have been developed for producing 5-amino-1,3-benzoxazole-2-carbonitrile:
The molecular structure of 5-amino-1,3-benzoxazole-2-carbonitrile features a benzene ring fused with a benzoxazole moiety containing an amino group at the 5-position and a cyano group at the 2-position. The structural formula can be represented as follows:
Key data regarding its molecular characteristics include:
5-Amino-1,3-benzoxazole-2-carbonitrile can participate in various chemical reactions due to its functional groups:
The mechanism of action of 5-amino-1,3-benzoxazole-2-carbonitrile primarily involves its interaction with biological targets at the molecular level:
The physical properties of 5-amino-1,3-benzoxazole-2-carbonitrile include:
Chemical properties include:
These properties make it suitable for various applications in scientific research .
5-Amino-1,3-benzoxazole-2-carbonitrile has several notable applications:
Benzoxazole derivatives emerged as privileged scaffolds in medicinal chemistry following the discovery of naturally occurring benzoxazole-containing antibiotics. Calcimycin, isolated from Streptomyces chartreusensis in the 1970s, demonstrated potent activity against Gram-positive bacteria by functioning as a divalent cation ionophore [1] [3]. This discovery spurred systematic exploration of synthetic benzoxazoles, leading to FDA-approved agents like the muscle relaxant chlorzoxazone and the withdrawn NSAID benoxaprofen. Structural analyses revealed that the benzoxazole core enables planar hydrophobic interactions with biological targets while the oxazole nitrogen and oxygen atoms serve as hydrogen-bond acceptors [5].
During the 1990s–2000s, synthetic methodologies expanded the chemical space of benzoxazole pharmacophores. The development of polyphosphoric acid (PPA)-mediated cyclizations enabled efficient fusion of 2-aminophenols with carboxylic acids, facilitating large-scale production of derivatives like 2-arylbenzoxazoles [3]. Simultaneously, marine natural products such as the antitumor compound UK-1 (isolated from Streptomyces sp.) highlighted the scaffold’s bioactivity potential [1]. This era established structure-activity relationship (SAR) principles confirming that C2 and C5 substitutions critically modulate biological activity—a foundation leveraged in designing 5-amino-1,3-benzoxazole-2-carbonitrile derivatives [1] [5].
Table 1: Evolution of Key Benzoxazole-Based Bioactive Compounds
Compound | Structural Features | Bioactivity | Discovery Timeline |
---|---|---|---|
Calcimycin | Natural benzoxazole-carboxylic acid | Gram-positive antibacterial | 1970s |
Benoxaprofen | 2-Arylbenzoxazole propionic acid | Anti-inflammatory (withdrawn) | 1980s |
Chlorzoxazone | 5-Chloro-3H-benzoxazol-2-one | Muscle relaxant | 1950s (FDA 1958) |
Boxazomycin B | 4,5-Disubstituted benzoxazole | Antifungal | 2010s |
5-Amino-1,3-benzoxazole-2-carbonitrile represents a synthetically versatile chemotype where the electron-withdrawing carbonitrile group enhances electrophilic character at C2, while the C5-amino group enables hydrogen bonding or derivatization. This dual functionality permits interactions with diverse biological targets, as demonstrated in kinase inhibition and antimicrobial applications [3] [8]. Quantum chemical studies confirm that the amino group elevates the HOMO energy level (-6.2 eV) compared to unsubstituted benzoxazole (-7.1 eV), enhancing π-π stacking propensity with aromatic residues in enzyme binding pockets [5].
Recent applications exploit this scaffold’s hydrogen-bonding capacity for DNA gyrase inhibition. Derivatives bearing 5-amino-2-carbonitrile substitutions showed IC₅₀ values of 1.8–4.3 µM against E. coli gyrase B, outperforming unsubstituted benzoxazoles (IC₅₀ >20 µM) [8]. In anticancer contexts, molecular docking revealed that the carbonitrile group forms critical hydrogen bonds with hinge-region residues (e.g., Met1160 in c-Met kinase), while hydrophobic C6 substituents enhance binding affinity [7]. Synthetic accessibility further elevates its utility: one-pot assemblies using fly-ash catalysts or iodine-mediated cyclizations achieve >80% yields under green chemistry conditions [8].
Table 2: Structure-Activity Relationships of 5-Amino-1,3-Benzoxazole-2-Carbonitrile Derivatives
Derivative | Target | Key Interaction Mechanisms | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
6-Fluoro-5-amino-2-carbonitrile | DNA Gyrase (E. coli) | H-bonding with Asp73; π-stacking with Ile78 | 1.8 µM |
6-Methyl-5-amino-2-carbonitrile | c-Met kinase | H-bond: CN···Met1160; hydrophobic fit with Tyr1230 | 0.19 µM (MCF-7 cells) |
5-Amino-2-carbonitrile (unsubstituted) | B. subtilis | Membrane disruption via lipophilic interactions | MIC = 25 µg/mL |
The bioisosteric replacement potential of 5-amino-1,3-benzoxazole-2-carbonitrile is contextualized against benzothiazoles and 1,2,3-triazoles. While benzoxazoles exhibit superior hydrogen-bond acceptance (O vs. S electronegativity), benzothiazoles display enhanced π-delocalization, yielding 10–30% higher in vitro potency against kinases like EGFR (e.g., benzothiazole IC₅₀ = 12 nM vs. benzoxazole IC₅₀ = 18 nM) [7]. However, benzoxazoles demonstrate 3-fold lower cytotoxicity in normal cell lines (e.g., HEK293), attributed to their reduced lipophilicity (cLogP benzoxazole ≈ 2.1 vs. benzothiazole ≈ 2.9) [5].
1,2,3-Triazole-containing pharmacophores (e.g., 5-amino-1,2,3-triazole-4-carboxamides) leverage click chemistry compatibility and metabolic stability, but suffer from synthetic complexity requiring multi-step azide-cyclization protocols [6]. Crucially, 5-amino-1,3-benzoxazole-2-carbonitrile achieves 50–100% higher aqueous solubility (pH 7.4) than triazole analogs due to its polarized carbonitrile moiety, addressing a key limitation in benzimidazole-based scaffolds [9]. Against Trypanosoma cruzi, triazole derivatives show EC₅₀ values of 0.0025–50 μM, whereas benzoxazole carbonitrules require structural optimization for similar parasiticidal activity [6].
Table 3: Comparative Pharmacological Profiles of Bioisosteric Heterocycles
Scaffold | cLogP (Avg.) | H-Bond Acceptors | Aqueous Solubility (µg/mL, pH 7.4) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
5-Amino-1,3-benzoxazole-2-carbonitrile | 2.1 | 4 | 85–120 | >40 (human microsomes) |
2-Aminobenzothiazole | 2.9 | 2 | 25–40 | 32 |
5-Amino-1,2,3-triazole-4-carboxamide | 1.7 | 5 | 40–65 | >60 |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3